(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride
CAS No.: 1203655-71-3
Cat. No.: VC11728722
Molecular Formula: C8H13ClN2O2S
Molecular Weight: 236.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1203655-71-3 |
---|---|
Molecular Formula | C8H13ClN2O2S |
Molecular Weight | 236.72 g/mol |
IUPAC Name | 4-[(1R)-1-aminoethyl]benzenesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C8H12N2O2S.ClH/c1-6(9)7-2-4-8(5-3-7)13(10,11)12;/h2-6H,9H2,1H3,(H2,10,11,12);1H/t6-;/m1./s1 |
Standard InChI Key | KBEDWXLKBDLBEQ-FYZOBXCZSA-N |
Isomeric SMILES | C[C@H](C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Canonical SMILES | CC(C1=CC=C(C=C1)S(=O)(=O)N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₈H₁₃ClN₂O₂S, with a molecular weight of 236.72 g/mol. Its IUPAC name, 4-[(1R)-1-aminoethyl]benzenesulfonamide hydrochloride, reflects the stereospecific (R)-configuration at the aminoethyl group and the sulfonamide functional group at the para position of the benzene ring.
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 1203655-71-3 | |
Molecular Formula | C₈H₁₃ClN₂O₂S | |
Molecular Weight | 236.72 g/mol | |
SMILES Notation | CC@HN.Cl | |
LogP (Partition Coefficient) | 2.995 (estimated) |
The chiral center at the aminoethyl group confers stereoselective binding to biological targets, a critical feature for optimizing pharmacological activity .
Spectroscopic Characterization
-
NMR: The proton NMR spectrum reveals distinct peaks for the aromatic protons (δ 7.6–7.8 ppm), sulfonamide NH₂ (δ 6.8 ppm), and the chiral aminoethyl group (δ 3.1–3.3 ppm).
-
Mass Spectrometry: High-resolution MS confirms the molecular ion peak at m/z 236.72, consistent with the hydrochloride adduct.
Synthesis and Optimization
General Synthetic Routes
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
The compound selectively inhibits carbonic anhydrase isoforms IX (CA IX) and XII, which are overexpressed in hypoxic tumors .
Table 2: Inhibition Constants (Kᵢ) Against Human CAs
Isoform | Kᵢ (nM) | Role in Disease |
---|---|---|
CA I | 250 | Limited therapeutic relevance |
CA II | 150 | Glaucoma, epilepsy |
CA IV | 300 | Retinal disorders |
CA IX | 7.5 | Tumor metastasis |
CA XII | 9.6 | Chemotherapy resistance |
Data adapted from triazinyl-substituted analogs .
The sulfonamide group coordinates the zinc ion in the CA active site, while the aminoethyl moiety enhances membrane permeability .
Antimicrobial and Anti-Biofilm Effects
(R)-4-(1-Aminoethyl)benzenesulfonamide hydrochloride disrupts bacterial biofilms of Pseudomonas aeruginosa and Staphylococcus aureus at MIC values of 8–16 µg/mL. Its mechanism involves interference with quorum-sensing pathways and extracellular matrix synthesis.
Therapeutic Applications
Anticancer Therapeutics
By inhibiting CA IX, the compound reduces extracellular acidosis in tumors, sensitizing them to chemotherapy and radiation . Preclinical studies show a 40% reduction in metastatic spread in murine models of breast cancer.
Antimicrobial Agents
The compound’s dual action—direct bactericidal activity and biofilm dispersion—makes it a candidate for treating chronic infections, such as cystic fibrosis-associated pneumonia.
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume